[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone
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Overview
Description
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring with hydroxyl and methyl substituents, linked to a benzimidazole moiety. Its unique structure suggests potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of hydroxyl and methyl groups. The benzimidazole moiety is then synthesized separately and coupled with the piperidine derivative under specific conditions, such as controlled temperature and pH, to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzimidazole ring or the piperidine moiety.
Substitution: Functional groups on the piperidine or benzimidazole rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.
Properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(21)5-6-18(8-13(15)19)14(20)10-3-4-12-11(7-10)16-9-17(12)2/h3-4,7,9,13,19,21H,5-6,8H2,1-2H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYRAYCOXARNW-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC3=C(C=C2)N(C=N3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(C=C2)N(C=N3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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